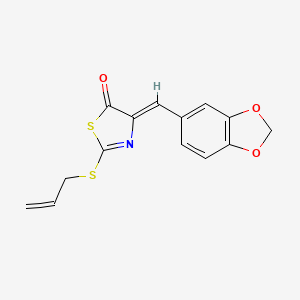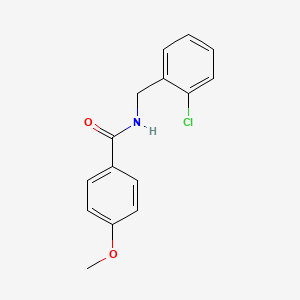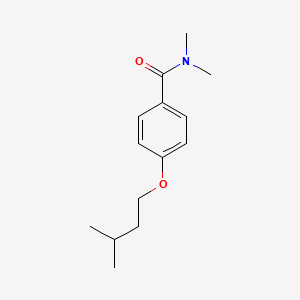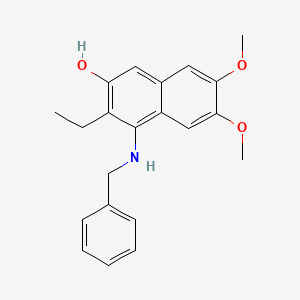
2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one, commonly known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. This molecule has gained significant attention due to its potential as a cancer therapeutic agent.
作用機序
The mechanism of action of ABT-737 involves the disruption of the interaction between anti-apoptotic and pro-apoptotic proteins. The 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins plays a critical role in regulating cell death, and the balance between anti-apoptotic and pro-apoptotic proteins determines whether a cell undergoes apoptosis or survives. ABT-737 binds to the BH3 domain of anti-apoptotic proteins, preventing their interaction with pro-apoptotic proteins. This leads to the activation of pro-apoptotic proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. The molecule has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition, ABT-737 has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
実験室実験の利点と制限
One of the advantages of ABT-737 is its specificity for the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins, which makes it a potent inhibitor of cancer cell growth. However, one of the limitations of ABT-737 is its poor solubility, which can limit its effectiveness in vivo. In addition, ABT-737 has a short half-life, which can limit its efficacy in long-term treatment.
将来の方向性
There are several future directions for the development of ABT-737 and related molecules. One direction is the development of more potent and selective inhibitors of the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins. Another direction is the investigation of the combination of ABT-737 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of prodrugs or formulations that improve the solubility and half-life of ABT-737 could improve its effectiveness as a cancer therapeutic agent.
Conclusion
ABT-737 is a small molecule inhibitor that targets the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins and has gained significant attention for its potential as a cancer therapeutic agent. The molecule has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. ABT-737 is a promising therapeutic agent that has the potential to improve cancer treatment and patient outcomes.
合成法
The synthesis of ABT-737 involves a series of chemical reactions that result in the formation of the final product. The starting materials used in the synthesis include 2-aminothiazole, allyl bromide, and 1,3-benzodioxole-5-carbaldehyde. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then converted to the final product through a series of chemical reactions.
科学的研究の応用
ABT-737 has been extensively studied for its potential as a cancer therapeutic agent. The molecule targets the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins, which are involved in regulating cell death. Specifically, ABT-737 binds to the BH3 domain of 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one, BCL-XL, and BCL-W, which are anti-apoptotic proteins. By binding to these proteins, ABT-737 prevents their interaction with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
特性
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c1-2-5-19-14-15-10(13(16)20-14)6-9-3-4-11-12(7-9)18-8-17-11/h2-4,6-7H,1,5,8H2/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOBHALMSIJAEV-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)

![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)

![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)